molecular formula C8H10N2O3 B154692 (S)-2-amino-1-(4-nitrophenyl)ethanol CAS No. 129894-63-9

(S)-2-amino-1-(4-nitrophenyl)ethanol

Cat. No.: B154692
CAS No.: 129894-63-9
M. Wt: 182.18 g/mol
InChI Key: DZOWZBGCZPHHLM-MRVPVSSYSA-N
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Description

(S)-2-amino-1-(4-nitrophenyl)ethanol is a chiral compound that features an amino group and a nitrophenyl group attached to an ethanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-amino-1-(4-nitrophenyl)ethanol can be achieved through several methods. One common approach involves the reduction of 4-nitrophenylacetone using a chiral reducing agent to introduce the stereochemistry. The reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) under hydrogen gas at room temperature. Another method involves the asymmetric reduction of 4-nitrophenylacetone using a chiral borane reagent.

Industrial Production Methods

Industrial production of this compound often involves large-scale hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions, such as controlled temperature and pressure, ensures high yield and purity of the product. Catalysts like Pd/C or Raney nickel are commonly employed in these processes.

Chemical Reactions Analysis

Types of Reactions

(S)-2-amino-1-(4-nitrophenyl)ethanol undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with Pd/C or iron powder in acidic conditions.

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with Pd/C, iron powder in acidic conditions.

    Oxidation: Chromium trioxide, potassium permanganate.

    Substitution: Acyl chlorides, anhydrides for amide formation.

Major Products

    Reduction: 2-amino-1-(4-aminophenyl)ethanol.

    Oxidation: 2-amino-1-(4-nitrophenyl)acetone.

    Substitution: Amides and other derivatives depending on the substituent.

Scientific Research Applications

(S)-2-amino-1-(4-nitrophenyl)ethanol has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its chiral nature.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients.

    Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (S)-2-amino-1-(4-nitrophenyl)ethanol depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The amino and nitrophenyl groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    ®-2-amino-1-(4-nitrophenyl)ethanol: The enantiomer of the compound, differing in its stereochemistry.

    4-nitrophenylethanol: Lacks the amino group, making it less versatile in certain reactions.

    2-amino-1-(4-aminophenyl)ethanol: The reduced form of the compound, with both nitro groups converted to amino groups.

Uniqueness

(S)-2-amino-1-(4-nitrophenyl)ethanol is unique due to its chiral nature and the presence of both amino and nitrophenyl groups. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

(1S)-2-amino-1-(4-nitrophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c9-5-8(11)6-1-3-7(4-2-6)10(12)13/h1-4,8,11H,5,9H2/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZOWZBGCZPHHLM-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CN)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@@H](CN)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00357102
Record name (S)-2-amino-1-(4-nitrophenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00357102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129894-63-9
Record name (S)-2-amino-1-(4-nitrophenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00357102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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